bis(2-oxo-2H-pyran-4-yl) pentanedioate

Description

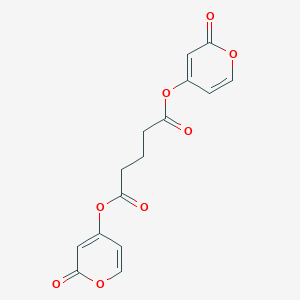

bis(2-oxo-2H-pyran-4-yl) pentanedioate is a diester derivative of pentanedioic acid (glutaric acid), where two 2-oxo-2H-pyran-4-yl groups are esterified at the terminal carboxyl groups. The compound’s structure features a central glutarate backbone flanked by two heterocyclic 2-oxo-2H-pyran-4-yl moieties. Each pyran ring contains a ketone group at position 2, contributing to its electronic and steric properties. The molecular formula is inferred to be C₁₅H₁₀O₆ (molecular weight: ~298.24 g/mol), though experimental validation is required for confirmation.

Key structural attributes include:

- Polarity: High due to ester and ketone groups.

- Reactivity: Susceptible to nucleophilic attack at the ester carbonyl or ketone positions.

- Applications: Potential use in polymer synthesis, pharmaceutical intermediates, or as a ligand in coordination chemistry.

Properties

Molecular Formula |

C15H12O8 |

|---|---|

Molecular Weight |

320.25 g/mol |

IUPAC Name |

bis(2-oxopyran-4-yl) pentanedioate |

InChI |

InChI=1S/C15H12O8/c16-12(22-10-4-6-20-14(18)8-10)2-1-3-13(17)23-11-5-7-21-15(19)9-11/h4-9H,1-3H2 |

InChI Key |

HSVSPYGBQCOHFC-UHFFFAOYSA-N |

SMILES |

C1=COC(=O)C=C1OC(=O)CCCC(=O)OC2=CC(=O)OC=C2 |

Canonical SMILES |

C1=COC(=O)C=C1OC(=O)CCCC(=O)OC2=CC(=O)OC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares bis(2-oxo-2H-pyran-4-yl) pentanedioate with structurally analogous pentanedioate esters:

Key Observations:

Electronic Effects: The 2-oxo-2H-pyran-4-yl substituent introduces electron-withdrawing ketone groups, enhancing electrophilicity at the ester carbonyls compared to alkyl or aromatic substituents . Quinolinyl groups (as in bis(2-methyl-8-quinolinyl) pentanedioate) contribute aromatic π-systems and basic nitrogen atoms, enabling fluorescence and metal coordination .

Solubility and Polarity: The pyran-based compound is moderately polar, soluble in polar aprotic solvents (e.g., DMSO, acetone). Fluorinated analogs (e.g., octafluoropentyl derivatives) are highly lipophilic and inert, suited for non-aqueous applications . Hydroxyl-containing derivatives (e.g., bis(2-hydroxylethyl) pentanedioate) exhibit water solubility and biodegradability.

Thermal Stability: Aromatic substituents (quinolinyl) improve thermal stability compared to aliphatic chains. Pyran-based esters may decompose at lower temperatures due to ketone reactivity.

Spectroscopic and Analytical Data

NMR Spectroscopy:

- ¹H-NMR : Pyranyl protons resonate at δ 6.0–7.0 ppm (aromatic protons), with ketone carbonyls at δ 190–210 ppm in ¹³C-NMR.

- Comparison: Quinolinyl derivatives show distinct aromatic proton splitting (δ 7.5–9.0 ppm) and nitrogen-associated deshielding .

UV-Vis Spectroscopy:

- Pyran-based compounds absorb in the 250–300 nm range (n→π* transitions of ketones). Quinolinyl analogs exhibit stronger absorbance at ~350 nm due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.